REACTION_CXSMILES
|
Cl.[C:2]1([CH:8]2[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Rh]>[CH:2]1([CH:8]2[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
0.206 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1CNCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.112 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purify the reaction mixture by ion exchange chromatography (SCX resin, methanol→2 M ammonia/methanol)
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
ADDITION
|
Details
|
0.164 g (3:1 mixture of product:starting material) which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |